

In-Depth Technical Guide: 2-Chloro-6-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline
hydrochloride

Cat. No.: B597058

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and analytical properties of **2-Chloro-6-methoxyaniline hydrochloride**. This compound is a valuable building block in medicinal chemistry and drug development, and this document aims to serve as a key resource for its application in research and synthesis.

Core Data Presentation

A clear understanding of the molecular properties of a compound is fundamental to its application. The table below summarizes the molecular weight of 2-Chloro-6-methoxyaniline and its hydrochloride salt.

Compound	Molecular Formula	Molar Mass (g/mol)
2-Chloro-6-methoxyaniline	C ₇ H ₈ ClNO	157.60
2-Chloro-6-methoxyaniline hydrochloride	C ₇ H ₉ Cl ₂ NO	194.06
Hydrogen Chloride (for salt formation)	HCl	36.46

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base and hydrogen chloride.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of **2-Chloro-6-methoxyaniline hydrochloride** in a laboratory setting. The following sections outline protocols for its synthesis and analysis, based on established methods for similar aniline derivatives.

Synthesis of 2-Chloro-6-methoxyaniline

A common route for the synthesis of substituted anilines involves the reduction of the corresponding nitro compound. The following is a plausible synthetic protocol for 2-Chloro-6-methoxyaniline, adapted from procedures for similar molecules.

Reaction: Reduction of 1-Chloro-2-methoxy-3-nitrobenzene

Reagents and Materials:

- 1-Chloro-2-methoxy-3-nitrobenzene
- Iron powder
- Glacial Acetic Acid
- Acetonitrile
- Water
- Sodium Carbonate (solid)
- Dichloromethane
- Anhydrous Sodium Sulfate
- Round-bottom flask with reflux condenser
- Stirring apparatus

- Standard laboratory glassware for extraction and filtration

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Chloro-2-methoxy-3-nitrobenzene in a 1:1 mixture of glacial acetic acid and acetonitrile.
- To this solution, add iron powder (approximately 4 equivalents).
- Heat the reaction mixture to reflux and maintain vigorous stirring for 3-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with water and carefully neutralize with solid sodium carbonate until the solution is basic.
- Extract the product into dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude 2-Chloro-6-methoxyaniline.
- The crude product can be purified by column chromatography on silica gel.

Formation of 2-Chloro-6-methoxyaniline Hydrochloride

The hydrochloride salt can be readily prepared from the free base.

Reagents and Materials:

- 2-Chloro-6-methoxyaniline (purified)
- Anhydrous diethyl ether (or other suitable organic solvent)
- Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent)

- Standard laboratory glassware

Procedure:

- Dissolve the purified 2-Chloro-6-methoxyaniline in a minimal amount of anhydrous diethyl ether.
- Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise, while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Protocols

Accurate and reliable analytical methods are essential for confirming the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-6-methoxyaniline hydrochloride** in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include aromatic protons (likely in the range of 6.5-7.5 ppm), a methoxy group singlet (around 3.8 ppm), and a broad singlet for the amine protons (which may be shifted downfield in the hydrochloride salt).
- ¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expect signals for the seven distinct carbon atoms in the molecule.

2. Mass Spectrometry (MS)

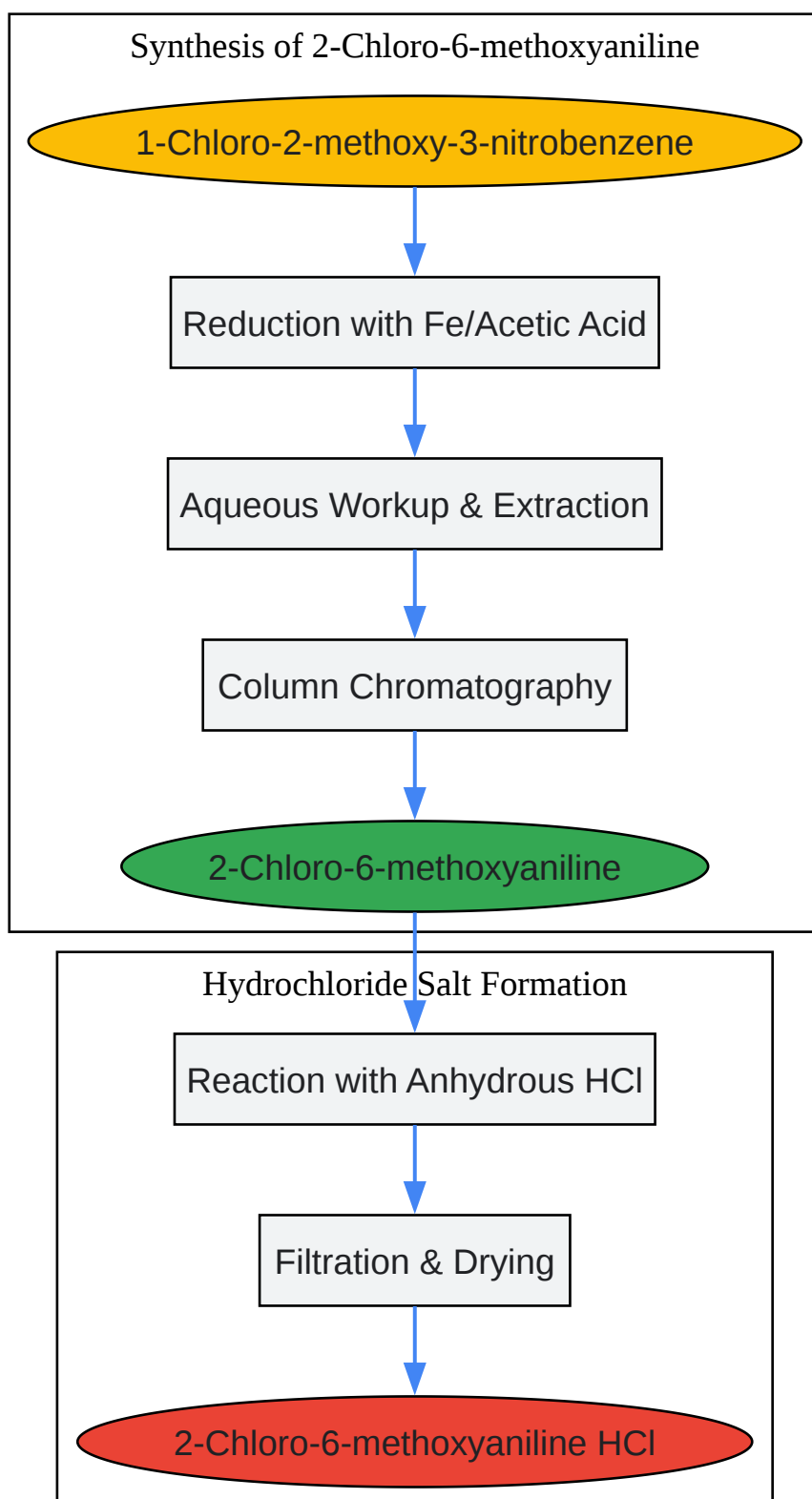
- **Sample Preparation:** Prepare a dilute solution of the sample (around 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer with an electrospray ionization (ESI) source is suitable for analyzing the hydrochloride salt. For the free base, Electron Ionization (EI) can also be used.
- **Analysis:** In positive ion ESI mode, the protonated molecule $[M+H]^+$ of the free base would be observed at an m/z corresponding to 158.04 (for the ^{35}Cl isotope) and 160.04 (for the ^{37}Cl isotope) in an approximate 3:1 ratio.

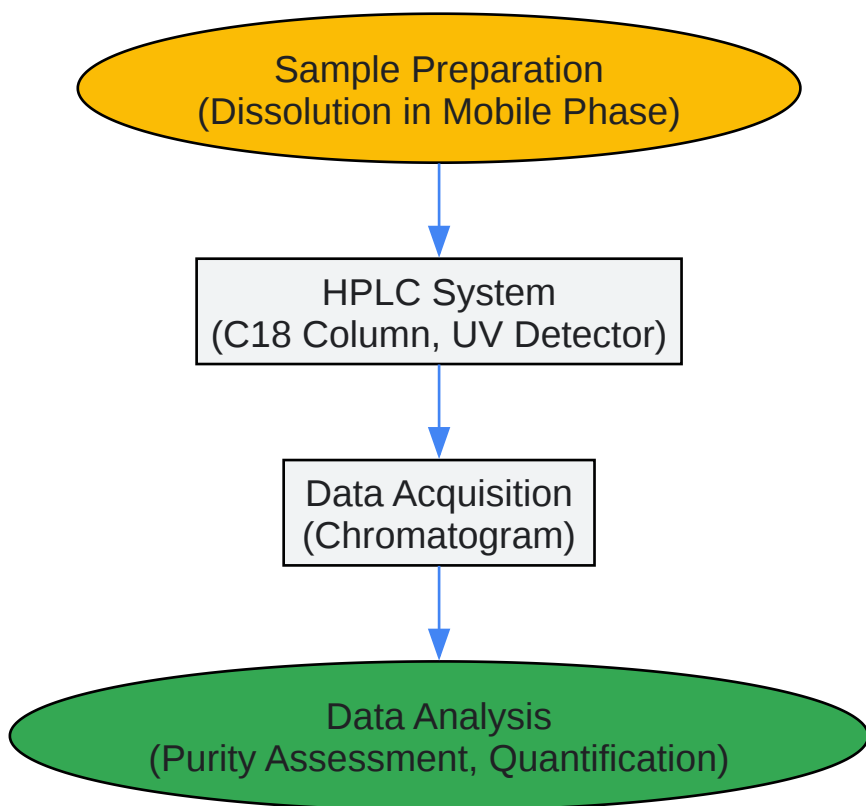
3. High-Performance Liquid Chromatography (HPLC)

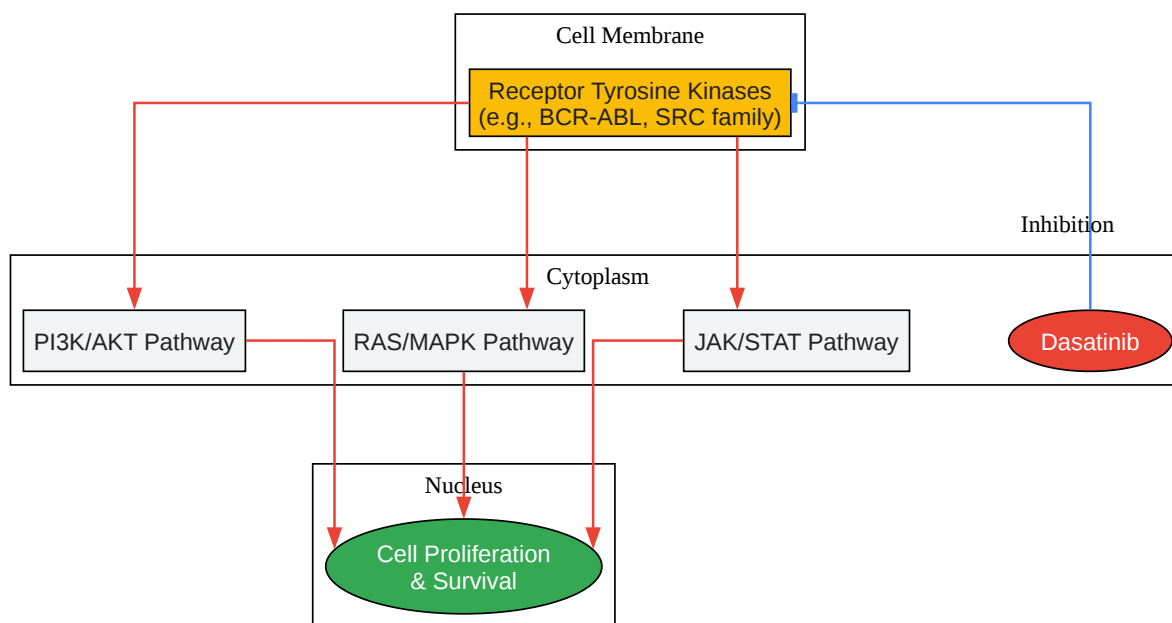
- **Instrumentation:** An HPLC system with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is commonly used for the analysis of aniline derivatives.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- **Mobile Phase:** A gradient or isocratic mixture of acetonitrile and water or methanol and water is typically effective.[\[2\]](#)[\[6\]](#) The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.
- **Detection:** UV detection at a wavelength of approximately 254 nm is suitable for this compound.[\[2\]](#)
- **Sample Preparation:** Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Visualizations

The following diagrams illustrate key workflows and a potential signaling pathway relevant to the application of **2-Chloro-6-methoxyaniline hydrochloride** in drug discovery.







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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-6-methoxyaniline Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597058#2-chloro-6-methoxyaniline-hydrochloride-molecular-weight>]

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